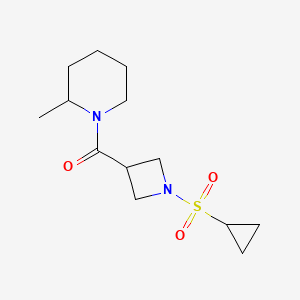![molecular formula C23H26N4O6 B2717383 ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate CAS No. 1005303-63-8](/img/structure/B2717383.png)
ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an ester, as indicated by the presence of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). Esters are derived from carboxylic acids and alcohols . They are commonly used in a wide variety of applications from plastics to perfumes.
Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group adjacent to an ether group . The specific structure of this compound would require more detailed information or computational chemistry tools to elucidate.Chemical Reactions Analysis
Esters can participate in a variety of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids. They can also participate in transesterification reactions, where the alcohol part of the ester is exchanged with the alcohol of another molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its molecular structure. Esters generally have pleasant smells and are often responsible for the odors of fruits . They have higher boiling points than the corresponding hydrocarbons due to their ability to form hydrogen bonds.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a vital area of organic chemistry, with significant implications for pharmaceuticals, agrochemicals, and materials science. The reactivity of related compounds has been explored for the synthesis of diverse heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and pyrido[1,2-a]-pyridin-4-ones. These studies provide valuable insights into the synthetic versatility of such compounds for generating biologically relevant heterocycles (Lovro Selič, et al., 1997).
Herbicidal Activity
Research into the herbicidal activity of related compounds has led to the development of new herbicides, such as KIH-6127, which showed promising activity against barnyard grass in paddy rice. These studies are crucial for the development of effective weed control strategies in agricultural settings (M. Tamaru, et al., 1997).
Anti-Juvenile Hormone Activity
The anti-juvenile hormone (anti-JH) activity of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate and related compounds represents an intriguing application in insect control, affecting the hormonal regulation of insect development and metamorphosis. Such compounds have shown potential as novel agents for controlling pest populations by inducing precocious metamorphosis in insect larvae (Hanae Ishiguro, et al., 2003).
Supramolecular Chemistry
The study of hydrogen-bonded supramolecular structures in derivatives of similar compounds contributes to the understanding of molecular self-assembly processes. These findings have implications for the design of new materials and molecular devices, showcasing the structural diversity achievable through careful molecular design (J. Portilla, et al., 2007).
Propriétés
IUPAC Name |
ethyl 4-[[2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6/c1-5-14-12-24-20-18(19(14)32-6-2)21(29)27(23(31)26(20)4)13-17(28)25-16-10-8-15(9-11-16)22(30)33-7-3/h8-12H,5-7,13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHGDGFGAEKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)



![3,5-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2717311.png)
![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)

![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)
![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)